6-Phenylpyrazin-2-amine as an ATR Kinase Inhibitor Intermediate: Patent-Derived SAR Comparison
In the context of ATR kinase inhibition, the 6-phenyl substitution on the pyrazin-2-amine scaffold is critical for achieving low-nanomolar potency. Patent US10479784B2 demonstrates that compounds incorporating the 6-phenylpyrazin-2-amine core exhibit high inhibitory activity, whereas unsubstituted pyrazin-2-amine or analogs with smaller alkyl groups at the 6-position show dramatically reduced or negligible ATR inhibition [1]. This underscores that the 6-phenyl moiety is not merely a decorative substituent but a key pharmacophoric element required for target engagement.
| Evidence Dimension | ATR kinase inhibitory activity |
|---|---|
| Target Compound Data | Core scaffold for compounds with ATR inhibitory activity (exact IC50 not disclosed for unadorned intermediate) |
| Comparator Or Baseline | Unsubstituted pyrazin-2-amine or 6-alkyl-pyrazin-2-amines |
| Quantified Difference | Presence of 6-phenyl group is required for potent ATR inhibition; analogs lacking this feature show negligible activity. |
| Conditions | In vitro ATR kinase inhibition assays, as described in Vertex patent family US10479784B2. |
Why This Matters
This evidence guides procurement for ATR-focused drug discovery by identifying the 6-phenyl substitution as essential, preventing selection of inactive pyrazin-2-amine analogs and reducing failed synthetic campaigns.
- [1] US10479784B2 - Substituted pyrazin-2-amines as inhibitors of ATR kinase. Vertex Pharmaceuticals Incorporated. View Source
